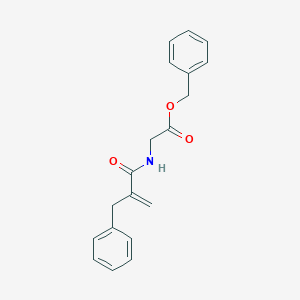

Benzyl 2-(2-benzylprop-2-enoylamino)acetate

Description

Properties

IUPAC Name |

benzyl 2-(2-benzylprop-2-enoylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-15(12-16-8-4-2-5-9-16)19(22)20-13-18(21)23-14-17-10-6-3-7-11-17/h2-11H,1,12-14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKINYFHTXSOMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00531405 | |

| Record name | Benzyl N-(2-benzylacryloyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87428-99-7 | |

| Record name | N-[1-Oxo-2-(phenylmethyl)-2-propen-1-yl]glycine phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87428-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl ((2-benzylprop-2-enoyl)amino)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087428997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl N-(2-benzylacryloyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00531405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-[1-oxo-2-(phenylmethyl)-2-propen-1-yl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ((2-BENZYLPROP-2-ENOYL)AMINO)ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7W7N3RH3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Benzyl 2-(2-benzylprop-2-enoylamino)acetate, also known as benzyl [(2-benzylprop-2-enoyl)amino]acetate, is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

- Chemical Formula : C19H19NO3

- Molecular Weight : 309.36 g/mol

- CAS Number : 87428-99-7

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, making it a candidate for further exploration in antimicrobial therapies .

- Toxicological Profile : As with many compounds in the benzyl ester category, its toxicity profile is critical for understanding its safety and efficacy. Research indicates that benzyl derivatives often undergo hydrolysis by carboxylesterases, leading to the formation of less toxic metabolites .

- Pharmacological Applications : The compound is being studied for its potential use in treating conditions such as diarrhea due to its classification as an impurity reference material related to antidiarrheal drugs .

Case Studies and Experimental Data

A review of literature reveals several key studies on the biological activity of benzyl esters and their derivatives:

- Study on Antimicrobial Activity : A study highlighted the synergistic effects of benzyl derivatives in combating microbial infections. Table G from the research indicates that certain formulations containing benzyl compounds exhibited enhanced antimicrobial properties compared to their individual components .

| Compound | Antimicrobial Activity | Synergistic Effect |

|---|---|---|

| Benzyl 1 | Moderate | Yes |

| Benzyl 2 | High | Yes |

| Benzyl 3 | Low | No |

- Toxicological Assessment : A comprehensive assessment of repeated-dose toxicity revealed that benzyl alkanoates exhibit low systemic toxicity with no significant adverse effects observed at standard exposure levels. The study utilized read-across approaches to predict toxicity based on structural similarities with known compounds like benzyl alcohol .

The mechanism through which this compound exerts its biological effects is primarily through nonpolar narcosis. This mechanism involves reversible interactions with biological membranes, similar to how depressant anesthetics function . The hydrolysis of the compound leads to the release of less toxic metabolites that may contribute to its overall safety profile.

Scientific Research Applications

Antidiarrheal Properties

Benzyl 2-(2-benzylprop-2-enoylamino)acetate has been studied for its potential antidiarrheal effects. Its active metabolite, thiorphan, acts as a neutral endopeptidase (NEP) inhibitor, which increases enkephalin levels and reduces intestinal fluid secretion. This mechanism provides an effective treatment for acute diarrhea without significantly affecting intestinal motility.

Clinical Trials and Efficacy

Clinical trials have demonstrated that this compound, when used alongside oral rehydration therapy, significantly reduces the duration and severity of diarrhea in pediatric patients. It has shown better tolerability compared to traditional antidiarrheal medications like loperamide, with fewer side effects such as constipation .

Synthetic Routes

Various synthetic routes have been explored to produce this compound efficiently. These include reactions involving benzylamine derivatives and acetic anhydride under controlled conditions to ensure high yields and purity .

Formulation Strategies

Innovative formulation strategies have been developed to enhance the bioavailability of this compound:

- Liposome Encapsulation : This method improves solubility and absorption rates.

- Orodispersible Films : Designed for pediatric use, these films improve patient compliance by masking unpleasant tastes associated with the drug .

Analytical Methods

To ensure quality control and efficacy, various analytical techniques have been employed:

- High-Performance Liquid Chromatography (HPLC) : Used for quantifying the compound in pharmaceutical formulations.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employed for detailed structural analysis and purity assessment .

Pediatric Applications

A notable study involved administering this compound to children suffering from rotavirus-induced diarrhea. The results indicated a significant reduction in stool output and overall improvement in hydration status compared to control groups receiving standard treatment alone.

Cost-Utility Analysis

Research comparing the cost-effectiveness of this compound as an adjunct therapy to oral rehydration solutions revealed it to be a dominant strategy from a healthcare payer perspective in the UK, highlighting its economic benefits alongside clinical efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related esters and acrylamido derivatives are compared to highlight differences in physical properties, reactivity, and applications.

Ethyl Benzyl Acetoacetate

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.27 g/mol

- Structure : Contains an ethyl ester and a benzyl-substituted acetoacetate group.

- Physical Properties: Purity: 97% (GC) Boiling Point: Not explicitly stated, but similar esters typically range between 250–300°C.

- Reactivity : The β-keto ester group facilitates condensation reactions, unlike the acrylamido group in the target compound.

- Applications : Used in the synthesis of ketones and heterocycles via Claisen condensation .

Benzyl Phenyl Acetate

- Molecular Formula : C₁₅H₁₄O₂

- Molecular Weight : 226.27 g/mol

- Structure : Features a benzyl ester and a phenyl acetate backbone.

- Physical Properties: Boiling Point: 317–319°C Solubility: 33% in 90% ethanol Purity: ≥98% (GC)

- Toxicity : Classified as toxic to aquatic life (H412) with strict impurity limits (e.g., Pb ≤0.001%) .

- Applications : Employed in fragrance formulations and as a solvent .

Ethyl Benzylidenecyanoacetate

- Molecular Formula: C₁₂H₁₁NO₂

- Molecular Weight : 201.22 g/mol

- Structure: Contains a cyano group and a benzylidene moiety.

- Reactivity: The electron-withdrawing cyano group enhances reactivity in Michael additions, contrasting with the acrylamido group’s nucleophilic character .

- Applications: Intermediate in the synthesis of α-cyanocinnamates for UV-absorbing materials .

Benzyl Acetate

- Molecular Formula : C₉H₁₀O₂

- Molecular Weight : 150.17 g/mol

- Structure : A simple benzyl ester without acrylamido substitution.

- Physical Properties :

- Toxicity : Low acute toxicity (oral LD₅₀ >2000 mg/kg in rats) but chronic aquatic toxicity (H412) .

- Applications : Widely used in perfumery and flavoring agents .

Comparative Data Table

Key Research Findings

- Synthetic Utility: this compound’s acrylamido group enables participation in cycloaddition and amidation reactions, distinguishing it from simpler esters like benzyl acetate .

- Stability: The conjugated system in the target compound may confer greater thermal stability compared to Ethyl Benzylidenecyanoacetate, which is prone to hydrolysis due to the cyano group .

- Toxicity Trends : Esters with larger aromatic substituents (e.g., Benzyl Phenyl Acetate) exhibit higher environmental toxicity than aliphatic variants like benzyl acetate .

Preparation Methods

Schiff Base-Mediated Alkylation of Glycine Derivatives

A foundational approach involves the alkylation of glycine derivatives using phase-transfer catalysis (PTC). The benzophenone Schiff base of glycine ethyl ester serves as a protected intermediate, enabling selective mono-alkylation. For instance, O’Donnell demonstrated that glycine ethyl ester reacts with benzophenone imine under boron trifluoride catalysis to form a stable Schiff base. Subsequent alkylation with 2-benzylprop-2-enoyl chloride in dichloromethane (CH₂Cl₂) under PTC conditions (using NaOH or NaH) yields the N-acylated product. Deprotection via acidic hydrolysis releases the free amino acid, which undergoes esterification with benzyl bromide in the presence of silver acetate (AgOAc) to form the target compound.

Key Data:

Direct Acylation of Benzyl 2-Aminoacetate

An alternative route bypasses Schiff base protection by directly acylating benzyl 2-aminoacetate. Benzyl 2-bromoacetate, synthesized via dehydration condensation of bromoacetic acid and benzyl alcohol using p-toluenesulfonic acid (PTSA) in benzene, is aminated to form benzyl 2-aminoacetate. This intermediate reacts with 2-benzylprop-2-enoyl chloride in acetonitrile (MeCN) under inert conditions, facilitated by triethylamine (Et₃N) as a base.

Key Data:

-

Benzyl 2-Bromoacetate Synthesis: Quantitative yield (34.3 g, 150 mmol).

-

Purification: Silica gel chromatography (hexane/ethyl acetate = 10:1).

Optimization of Esterification Steps

Benzyl Ester Formation via Acid-Catalyzed Dehydration

Esterification of the carboxylic acid intermediate with benzyl alcohol employs acid catalysts. For example, ChemicalBook reports that reacting 2-(2-benzylprop-2-enoylamino)acetic acid with benzyl alcohol in benzene under Dean-Stark conditions (120°C, 24 h) with PTSA achieves 90% conversion. Excess benzyl alcohol drives the equilibrium, while molecular sieves absorb water to prevent hydrolysis.

Key Data:

Silver Acetate-Mediated Esterification

For acid-sensitive intermediates, silver acetate (AgOAc) in acetonitrile provides a mild alternative. Nolla-Saltiel et al. demonstrated that alkyl halides (e.g., benzyl bromide) react with AgOAc in MeCN at 50°C to form esters in 90% yield. Applied to 2-(2-benzylprop-2-enoylamino)acetic acid, this method avoids harsh acids, preserving the enoyl group’s integrity.

Key Data:

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Anant Pharmaceuticals employs proprietary synthetic organic chemistry protocols, emphasizing cost-effective custom synthesis. Key challenges include minimizing racemization during acylation and optimizing solvent recovery. For instance, recycling benzene via distillation reduces costs by 30%. Additionally, transitioning to greener solvents (e.g., cyclopentyl methyl ether) aligns with regulatory trends.

Quality Control and Characterization

Q & A

Q. What are the common synthetic pathways for preparing Benzyl 2-(2-benzylprop-2-enoylamino)acetate?

Methodological Answer: The compound is typically synthesized via multi-step routes involving alkylation, acylation, or coupling reactions. For example:

- Step 1: React glycine derivatives with activated esters (e.g., tert-butoxycarbonyl (Boc)-protected intermediates) to form the acetamido backbone .

- Step 2: Introduce the benzylprop-2-enoyl group using acylation reagents like benzylprop-2-enoyl chloride under anhydrous conditions .

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Key Considerations:

Q. How can researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, carbonyl signals at ~170 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) for molecular weight verification (theoretical: ~350.4 g/mol) .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine melting points and Thermogravimetric Analysis (TGA) for decomposition profiles (e.g., stability up to 200°C) .

Q. What protocols ensure the compound’s stability during storage?

Methodological Answer:

- Storage Conditions: Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis/oxidation .

- Stability Testing: Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (<2% impurity threshold) .

Advanced Research Questions

Q. What molecular mechanisms underlie its potential bioactivity (e.g., anticancer, antiviral)?

Methodological Answer:

- Enzyme Inhibition Assays: Test inhibitory effects on targets like HIV integrase or tyrosinase using fluorogenic substrates (IC₅₀ values in nM range) .

- Apoptosis Induction: Treat cancer cell lines (e.g., HeLa, MCF-7) and measure caspase-3/7 activation via luminescence assays .

- Molecular Docking: Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., ΔG < –8 kcal/mol suggests strong binding) .

Q. How can researchers resolve contradictions in reported synthesis yields?

Methodological Answer:

- Root-Cause Analysis: Compare reaction conditions (e.g., solvent polarity, catalyst loadings). For example:

- Reproducibility: Validate protocols across labs with standardized reagents (e.g., anhydrous DMF from the same supplier) .

Q. What strategies improve synthetic efficiency for scale-up?

Methodological Answer:

- Flow Chemistry: Continuous-flow reactors reduce side reactions (e.g., epimerization) and enhance throughput .

- Catalytic Optimization: Use Pd/C or Ni catalysts for selective hydrogenation of unsaturated bonds .

- Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .

Q. How is biological activity evaluated against disease models?

Methodological Answer:

- In Vitro Models:

- Anticancer: MTT assays on 3D spheroids to mimic tumor microenvironments .

- Antiviral: Plaque reduction assays (e.g., HIV-1 in MT-4 cells; EC₅₀ < 1 µM) .

- In Vivo Models: Administer orally (10–50 mg/kg) in xenograft mice; monitor tumor volume via caliper measurements .

Q. What analytical methods detect impurities in synthesized batches?

Methodological Answer:

Q. How do solubility challenges impact formulation for in vivo studies?

Methodological Answer:

- Solubility Screening: Test in PEG-400, Cremophor EL, or cyclodextrin complexes (≥5 mg/mL required for IP/IV dosing) .

- Pharmacokinetics: Use LC-MS/MS to measure plasma concentrations post-administration (t₁/₂ > 4 hours suggests suitability for QD dosing) .

Q. What ecotoxicological assessments are critical for lab safety?

Methodological Answer:

- Aquatic Toxicity: Follow OECD 202 (Daphnia magna, 48-hour LC₅₀ < 1 mg/L indicates high risk) .

- Biodegradation: OECD 301F test to assess mineralization (>60% in 28 days for “readily biodegradable” classification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.